1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide
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Overview
Description
1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxy-substituted indane moiety, and a pyrrole carboxamide core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the condensation of a suitable aldehyde with an amine, followed by cyclization.
Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl group to the pyrrole ring, which can be done using cyclopropyl bromide in the presence of a base.
Attachment of the indane moiety: The indane moiety can be introduced through a Friedel-Crafts acylation reaction, using 4-methoxy-2,3-dihydro-1H-indene as the starting material.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indane moiety and are known for their diverse biological activities.
Pyrrole carboxamides: Compounds in this class have a pyrrole ring and a carboxamide group, and they are studied for their potential therapeutic applications.
Cyclopropyl-containing compounds: The presence of a cyclopropyl group can impart unique chemical and biological properties, making these compounds of interest in drug discovery.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-cyclopropyl-N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-6-2-4-13-14(17)9-10-15(13)19-18(21)16-5-3-11-20(16)12-7-8-12/h2-6,11-12,15H,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOBHHNCXCADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2NC(=O)C3=CC=CN3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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